molecular formula C15H19NNaO5+ B10762586 Reutol

Reutol

Cat. No.: B10762586
M. Wt: 316.30 g/mol
InChI Key: QQILXENAYPUNEA-UHFFFAOYSA-N
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Description

Reutol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Reutol can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of an alkyl halide with an alkoxide in a nucleophilic substitution reaction. . The reaction is usually performed in an alcohol solvent, such as ethanol or methanol, to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Reutol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium or potassium alkoxides in alcohol solvents.

Major Products

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Ethers, amines, thiols.

Scientific Research Applications

Reutol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form various functionalized compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Reutol involves its interaction with specific molecular targets and pathways. In biological systems, this compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, this compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Reutol can be compared with other similar compounds, such as:

    Ethanol: Similar in structure but differs in its reactivity and applications.

    Methanol: Another simple alcohol with different toxicity and industrial uses.

    Phenol: Contains a hydroxyl group attached to an aromatic ring, exhibiting distinct chemical properties and applications.

This compound stands out due to its unique combination of reactivity, stability, and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H19NNaO5+

Molecular Weight

316.30 g/mol

IUPAC Name

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid;dihydrate

InChI

InChI=1S/C15H15NO3.Na.2H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;;/h3-8H,9H2,1-2H3,(H,17,18);;2*1H2/q;+1;;

InChI Key

QQILXENAYPUNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.O.[Na+]

Origin of Product

United States

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